molecular formula C17H12FN5O4 B11465374 Methyl 7-(2-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11465374
M. Wt: 369.31 g/mol
InChI Key: GLWGQFHZYQFBSM-UHFFFAOYSA-N
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Description

METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan-2-carbonyl group, and a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolo[1,5-a]pyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the Furan-2-Carbonyl Group: This step involves the acylation of the intermediate compound with a furan-2-carbonyl chloride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under appropriate conditions.

    Acylation and Alkylation: The furan-2-carbonyl group can undergo further acylation or alkylation reactions, leading to the formation of various derivatives.

Scientific Research Applications

METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other tetrazolo[1,5-a]pyrimidine derivatives, such as:

    METHYL 7-(2-CHLOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    METHYL 7-(2-METHOXYPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    METHYL 7-(2-NITROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE:

The uniqueness of METHYL 7-(2-FLUOROPHENYL)-6-(FURAN-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12FN5O4

Molecular Weight

369.31 g/mol

IUPAC Name

methyl 7-(2-fluorophenyl)-6-(furan-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H12FN5O4/c1-26-16(25)13-12(15(24)11-7-4-8-27-11)14(9-5-2-3-6-10(9)18)23-17(19-13)20-21-22-23/h2-8,14H,1H3,(H,19,20,22)

InChI Key

GLWGQFHZYQFBSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3F)C(=O)C4=CC=CO4

Origin of Product

United States

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